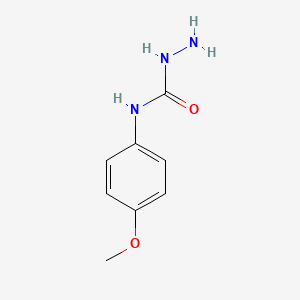

3-Amino-1-(4-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-1-(4-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of interest in many studies. For instance, one study reported the synthesis of Schiff bases of 1,3-diphenyl urea, which could be related to the synthesis of "this compound" . Another study discussed the synthesis of pyranopyrazole derivatives, which could provide insights into the synthesis of "this compound" .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. One study discussed the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate . Another study reported the reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.19 g/mol . Other properties such as density, boiling point, melting point, and exact mass can also be determined .Applications De Recherche Scientifique

Urea Metabolism and Regulation in Ruminants

Urea serves as a non-protein nitrogen source in ruminants' diets, offering an economical alternative to feed proteins. It's essential for microbial protein synthesis in the rumen, supporting ruminants' protein requirements. Advances in molecular biotechnologies have enriched our understanding of urea metabolism in these animals, suggesting potential strategies for improving urea utilization efficiency in ruminants (Jin et al., 2018).

Urea Biosensors

The development of urea biosensors highlights the significant role of urea in diagnosing and monitoring health conditions. Urea's presence in the human body as an end product of nitrogen metabolism, and its association with various diseases, underscores its importance in biomedical research. Innovations in urea biosensors aim to enhance the detection and quantification of urea concentration, utilizing various materials for enzyme immobilization (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Research on urease inhibitors for treating gastric and urinary tract infections caused by urease-producing bacteria highlights the therapeutic potential of targeting urea metabolism. This area of study is crucial for developing treatments for infections resistant to conventional antibiotics, showcasing the medical significance of urea-related research (Kosikowska & Berlicki, 2011).

Agricultural Applications of Urea

In agriculture, urea's role as a nitrogen fertilizer is well-documented, with research focusing on minimizing the environmental impact of urea use. Studies on urease inhibitors, such as NBPT, aim to reduce ammonia volatilization from urea fertilizers, improving nitrogen use efficiency and reducing environmental pollution (Cantarella et al., 2018).

Orientations Futures

The future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study highlighted the importance of reductive amination in the synthesis of pharmaceuticals, suggesting potential future directions for the study of “this compound” and its derivatives .

Propriétés

IUPAC Name |

1-amino-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLBDHCXNYCIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449192 |

Source

|

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62774-59-8 |

Source

|

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)